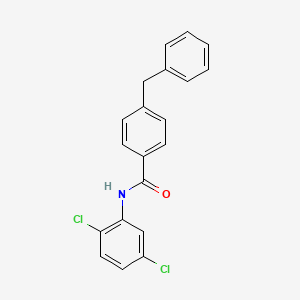

4-benzyl-N-(2,5-dichlorophenyl)benzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzyl-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERAJORAMYXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformational Analysis, and Spectroscopic Elucidation of 4 Benzyl N 2,5 Dichlorophenyl Benzamide

Detailed Molecular Geometry and Bond Parameter Investigations

The precise spatial arrangement of atoms and the metrics of their covalent bonds define the foundational geometry of a molecule. For N-aryl benzamides, this geometry is a product of the hybridization of the constituent atoms and the steric and electronic interactions between different parts of the molecule. While specific crystallographic data for 4-benzyl-N-(2,5-dichlorophenyl)benzamide is not publicly available, analysis of closely related structures, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, provides significant insight into the expected bond lengths and angles.

Table 1: Representative Bond Parameters in a Related N-Aryl Benzamide (B126) Structure

| Parameter | Bond | Typical Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C=O | ~1.23 |

| Bond Length | C-N (amide) | ~1.34 |

| Bond Length | N-C (aryl) | ~1.43 |

| Bond Length | C-C (carbonyl-aryl) | ~1.50 |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~125° |

| Bond Angle | O=C-C | ~120° |

Note: Data is based on typical values observed in similar benzanilide (B160483) structures.

Conformational Preferences of the Amide Linkage (trans-amide)

Studies on analogous compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide confirm that the conformations of the N—H and C=O bonds are anti to each other, which is characteristic of the trans-amide configuration common to benzanilides. This preference for the trans geometry is a rigid feature that dictates the relative orientation of the two main aromatic portions of the molecule.

Dihedral Angle Analysis in Aryl-Amide Systems

A key feature of N-aryl benzamide structures is the non-coplanar arrangement of the two aromatic rings. The degree of twisting is defined by the dihedral angle between the plane of the benzoyl ring and the plane of the N-phenyl ring. This angle is a sensitive function of the steric and electronic nature of the substituents on the rings.

In the case of this compound, the two chlorine atoms on the N-phenyl ring, particularly the chlorine at the ortho-position (C2), create significant steric hindrance. This forces the N-phenyl ring to rotate out of the plane of the amide linkage to alleviate steric strain. Consequently, a large dihedral angle between the two aromatic rings is expected. For instance, in N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal, with a dihedral angle of 79.7(1)°. Similarly, a related sulfonamide, N-(2,5-dichlorophenyl)benzenesulfonamide, exhibits a dihedral angle of 73.3(1)° between its rings. This indicates that the dichlorinated phenyl ring in the target molecule is substantially twisted relative to the benzyl-substituted benzoyl ring.

Impact of Aromatic Ring Substituents on Molecular Conformation

Substituents on the aromatic rings play a crucial role in modulating the molecule's conformation and electronic properties.

2,5-Dichloro Substituents : The primary influence of the chlorine atoms on the N-phenyl ring is steric. The ortho-chloro group forces the ring to twist, as discussed previously, which disrupts potential conjugation between the N-phenyl ring and the amide system. Electronically, chlorine atoms are deactivating groups that withdraw electron density from the aromatic ring through induction.

4-Benzyl Substituent : The benzyl (B1604629) group at the para-position of the benzoyl ring is sterically less demanding than the ortho-chloro group and does not significantly hinder the rotation of the benzoyl ring relative to the amide plane. The benzyl group is generally considered to be weakly electron-donating through an inductive effect, which can subtly influence the electronic character of the benzoyl ring system. The presence of this bulky group can, however, influence how the molecules pack in the solid state.

The interplay of these substituent effects—steric repulsion from the ortho-chloro group dominating the dihedral angle and electronic effects modulating charge distribution—defines the final, low-energy conformation of the molecule.

Supramolecular Assembly and Intermolecular Interactions in Solid State

In the solid state, molecules of this compound are expected to arrange themselves into a stable crystal lattice through a network of non-covalent interactions. The nature of these interactions is dictated by the functional groups present in the molecule.

The most significant interaction in related benzanilides is typically an intermolecular hydrogen bond between the amide N–H group (as the donor) and the carbonyl oxygen atom (as the acceptor) of an adjacent molecule (N–H···O). This interaction often leads to the formation of one-dimensional chains or tapes of molecules within the crystal structure. Additionally, weaker interactions can play important roles in stabilizing the crystal packing. These may include C–H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on another, and potentially C–H···Cl or C–H···O contacts. In some related structures containing ortho-chloro substituents, intramolecular N–H···Cl hydrogen bonds have also been observed, which can influence the conformation of the amide linkage.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity and providing insights into the compound's conformation.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the three different aromatic rings and the methylene (B1212753) bridge of the benzyl group. The dichlorinated phenyl ring would exhibit a characteristic splitting pattern for its three protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield shift for the carbonyl carbon of the amide group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish correlations between protons and carbons, confirming the precise structure and assignment of all atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide linkage, aromatic rings, and alkyl bridge.

The key functional groups present in the molecule are the N-H group of the secondary amide, the carbonyl group (C=O) of the amide, C-N stretching, C-H bonds of the aromatic rings and the methylene bridge, C=C bonds within the aromatic rings, and the C-Cl bonds.

Based on data from analogous N-aryl amides and substituted benzene (B151609) derivatives, the predicted significant IR absorption bands for this compound are summarized in the table below. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 - 3200 | N-H Stretch | Secondary Amide | Strong |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic Rings | Medium |

| ~2920 - 2850 | C-H Stretch (sp³) | CH₂ (Benzyl) | Medium |

| ~1680 - 1650 | C=O Stretch (Amide I) | Amide | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Rings | Medium-Strong |

| ~1550 - 1510 | N-H Bend (Amide II) | Amide | Strong |

| ~1300 - 1200 | C-N Stretch | Amide | Medium |

| ~1100 - 1000 | C-Cl Stretch | Aryl Halide | Strong |

| ~850 - 800 | C-H Out-of-Plane Bend | Substituted Benzene | Strong |

Note: The exact positions of these bands can be influenced by the specific electronic environment and physical state of the sample.

The N-H stretching vibration is typically observed as a sharp, strong peak in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most characteristic absorptions and is expected to appear as a very strong peak around 1680-1650 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated to be a strong peak between 1550 and 1510 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will likely produce multiple bands of variable intensity in the 1600-1475 cm⁻¹ region. Finally, the presence of chlorine atoms on the phenyl ring should give rise to strong C-Cl stretching bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

The molecular formula of this compound is C₂₀H₁₅Cl₂NO. Its calculated molecular weight is approximately 371.25 g/mol (for the most common isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The mass spectrum would show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

Upon ionization, typically by electron impact (EI), the molecular ion would be expected to undergo fragmentation. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. nih.govmiamioh.edu For aromatic amides, a common fragmentation pathway is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation. nih.gov

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |

| 371/373/375 | [C₂₀H₁₅Cl₂NO]⁺ | Molecular Ion (M⁺) | Isotopic pattern for 2 Cl atoms |

| 266/268/270 | [C₁₃H₉Cl₂NO]⁺ | Loss of Phenyl group (C₆H₅•) | |

| 196 | [C₁₃H₁₀O]⁺ | 4-benzylbenzoyl cation | |

| 160/162 | [C₆H₄Cl₂N]⁺ | Dichlorophenylamino cation | |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Often a prominent peak in benzamides researchgate.net |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) cation | Characteristic fragment for benzyl groups |

| 77 | [C₆H₅]⁺ | Phenyl cation | From loss of CO from benzoyl cation researchgate.net |

The most probable fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond between the benzyl CH₂ group and its phenyl ring, or the bond between the carbonyl carbon and its phenyl ring.

Amide Bond Cleavage: The N-CO bond can cleave to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a very common and stable fragment for benzamides. researchgate.net This ion can further lose a molecule of carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net

Benzyl Group Fragmentation: The presence of the benzyl group would characteristically produce a tropylium ion ([C₇H₇]⁺) at m/z 91, which is a highly stable rearranged fragment.

Cleavage at the Amide N-C bond: Scission of the bond between the nitrogen and the dichlorophenyl ring could also occur.

Analyzing the relative abundances of these and other fragment ions would allow for the definitive structural elucidation of the molecule.

Structure Activity Relationship Sar Investigations of 4 Benzyl N 2,5 Dichlorophenyl Benzamide and Analogues

Systematic Derivatization and Scaffold Modification Strategies

The benzamide (B126) scaffold is a versatile template in medicinal chemistry, amenable to a wide range of modifications to explore and optimize biological activity. Systematic derivatization strategies for analogues of 4-benzyl-N-(2,5-dichlorophenyl)benzamide typically involve modifications at three key positions: the benzoyl ring, the N-aryl ring, and the amide bond itself.

Key strategies include:

Acyl Group Modification : The 4-benzylbenzoyl portion can be altered by introducing various substituents on either the benzyl (B1604629) ring or the benzoyl ring. This allows for probing the effects of sterics and electronics in this region.

Amine Moiety Variation : The N-(2,5-dichlorophenyl) group can be replaced with a wide array of substituted aryl or heteroaryl rings to determine the optimal electronic and steric requirements for the N-substituent. beilstein-journals.orgnih.gov

Scaffold Hopping and Bioisosterism : The core benzamide structure can be replaced with other chemical groups that mimic its spatial and electronic properties, a technique known as bioisosterism. For instance, replacing a trifluoromethyl group with a pyridine (B92270) ring has been used in the design of novel benzamide analogues to find pesticides with high biological activity.

Combinatorial Chemistry : The use of parallel synthesis to create large libraries of related compounds allows for a rapid and systematic exploration of the SAR. nih.gov For example, reacting a core benzoyl chloride intermediate with a diverse set of amines can quickly generate numerous N-aryl analogues for screening.

One documented approach for scaffold modification involves the transformation of N-aryl-N'-benzoylthioureas. Under specific reaction conditions, these precursors can be converted into either N-substituted benzamides or thiobenzamides, offering a route to modify the amide linker and evaluate its contribution to the activity profile.

Positional and Electronic Effects of Benzyl Moiety Modifications

The benzyl group at the 4-position of the benzoyl ring is a critical determinant of activity. Its size, conformation, and electronic nature define a specific volume of chemical space that interacts with the biological target. The term "benzylic" refers to the first carbon atom bonded to the benzene (B151609) ring, a position known for its unique reactivity. wikipedia.org

Modifications to this benzyl group can explore several factors:

Steric Bulk : Altering the size of the benzyl group or introducing substituents onto its phenyl ring can probe the spatial constraints of the target's binding pocket. Studies on related N-benzyl derivatives have shown that non-bulky substituents at the 4'-position (para-position of the benzyl ring) can lead to superb activity.

Electronic Nature : The addition of electron-donating or electron-withdrawing groups to the benzyl ring can modulate the electronic properties of the entire molecule. ashp.org An electron-donating group (e.g., -OH) can stabilize a benzyl cation through resonance, which may be relevant for certain biological interactions. khanacademy.org Conversely, an electron-withdrawing group can destabilize a benzyl cation, particularly when placed at the ortho or para positions. youtube.com

Conformational Rigidity : Introducing constraints to the benzyl group's rotation can lock the molecule into a more bioactive conformation, potentially increasing affinity for its target.

SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives found that replacing a hydrogen on the benzyl ring with a 4-phenyl group was well-tolerated, and potencies could be increased by using pyridine rings instead, with 3- and 4-pyridine analogues showing IC50 values of 1.1 and 1.9 μM, respectively. acs.org This highlights that both steric and electronic modifications to a benzyl moiety can fine-tune biological activity.

Influence of Halogenation (e.g., Chlorine) on the Dichlorophenyl Ring and Other Aromatic Systems

Halogenation, particularly with chlorine, is a common and effective strategy in drug design to modulate a molecule's properties. researchgate.neteurochlor.org In this compound, the two chlorine atoms on the N-phenyl ring have a profound influence on the compound's profile.

Key effects of the dichlorophenyl ring include:

Increased Lipophilicity : The presence of chlorine atoms generally increases the molecule's lipophilicity. This can enhance membrane permeability and improve passage to the site of action. researchgate.net

Modulation of Electronic Properties : Chlorine is an electron-withdrawing group, which significantly alters the electron density of the phenyl ring and the acidity of the amide N-H group. nih.gov This can be crucial for establishing key hydrogen bonds or other interactions with a biological target. The strong electron-withdrawing inductive effect can polarize adjacent moieties, potentially increasing hydrophobic interactions with a receptor. researchgate.net

Binding Interactions : The chlorine atoms can occupy specific hydrophobic pockets within a binding site. They can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Metabolic Stability : Halogenation can block sites of metabolism, such as aromatic hydroxylation, thereby increasing the compound's half-life in the body.

The position of the chlorine atoms is critical. In the target compound, the 2,5-dichloro substitution pattern forces a specific conformation and electronic distribution. SAR studies on other benzamides have shown that different halogenation patterns lead to varied activities. For example, in one series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, a 2,5-bis(trifluoromethyl) analogue showed good activity and selectivity, while a 3,5-dichloro analogue also displayed reasonable activity, underscoring the importance of electron-withdrawing groups at these positions.

| Compound Modification | Example Substituent | Biological Activity (IC50) |

| Monosubstitution | 2-Cl | 960 nM |

| Monosubstitution | 2-OMe | 820 nM |

| Disubstitution | 2,5-bis(CF3) | 490 nM |

| Disubstitution | 3,5-dichloro | 3.7 µM |

This table illustrates the impact of different substitution patterns on the N-aryl ring on M1 antagonist activity, based on data for N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues.

Contributions of N-Aryl Substituents to Molecular Activity Profiles

The influence of the N-aryl group can be broken down by:

Electronic Effects : As discussed with halogenation, electron-withdrawing or electron-donating groups on the N-aryl ring modify the properties of the amide linkage and the ring itself.

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor. The acidity of this proton is tuned by the substituents on the N-aryl ring. Electron-withdrawing groups, like chlorine, increase the acidity, which may lead to stronger hydrogen bonds with a target.

In studies of benzamide and picolinamide (B142947) derivatives, the position of substituents on the N-aryl ring markedly influenced inhibitory activity and selectivity against certain enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. unair.ac.id For benzamide analogues, 3D-QSAR models are often developed to provide predictive insights for designing more potent compounds. nih.govbohrium.comresearchgate.net

A typical QSAR study for benzamide derivatives involves several steps:

Dataset Assembly : A series of chemically related benzamides with experimentally determined biological activities (e.g., IC50 values) is collected.

Molecular Modeling : The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation : Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Generation : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity.

Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets.

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors resulted in a robust model with excellent correlation (r²=0.99) and predictive power (q²=0.85). nih.gov The model indicated that hydrophobic character and hydrogen bond donating groups were crucial for enhancing activity, while electron-withdrawing groups had a negative influence in that specific series. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides produced a statistically significant equation, demonstrating its utility in predicting anticancer activity. unair.ac.id

| Model Parameter | Value |

| n (compounds) | 11 |

| r (correlation coefficient) | 0.921 |

| R² (coefficient of determination) | 0.849 |

| Q² (cross-validated R²) | 0.61 |

| F (F-test value) | 13.096 |

| Significance | 0.003 |

Statistical parameters for the best QSAR equation from a study on benzylidene hydrazine benzamides as anticancer agents. unair.ac.id

Correlation Between Molecular Lipophilicity and Observed Biological Effects

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). juniperpublishers.com For benzamide derivatives, there is often a clear correlation between lipophilicity and biological effect. nih.govmdpi.com

Optimal Lipophilicity : Biological activity often shows a parabolic relationship with logP. If a compound is too hydrophilic, it may not cross biological membranes to reach its target. If it is too lipophilic, it may be poorly soluble in aqueous media or become trapped in fatty tissues.

Experimental and Computational Measurement : Lipophilicity can be determined experimentally using methods like the shake-flask method or reversed-phase HPLC. juniperpublishers.commdpi.com It can also be calculated using various software programs (ClogP).

SAR Guided by Lipophilicity : In developing new analogues, chemists often aim to modulate lipophilicity to improve pharmacokinetic properties. For instance, in a series of N-aryl benzo hydroxamic acids, logD at pH 7.4 was determined for various derivatives. The values ranged from 0.0152 for a nitro-substituted compound to 0.2066 for a tolyl-substituted one, showing how small structural changes can significantly alter this property. juniperpublishers.com

Studies on thiazolyl-azoles demonstrated that electron-withdrawing substituents like phenyl groups tend to increase lipophilicity, while electron-donating groups decrease it. nih.gov Analysis of experimental data often reveals that the most potent compounds possess a medium, or optimal, value of lipophilicity. nih.gov

Mechanistic Elucidation of Molecular Interactions and Biological Pathways

Investigation of Ligand-Target Binding Interactions

The therapeutic potential of benzamide (B126) derivatives stems from their ability to bind with high affinity and specificity to various biological targets. The nature of these ligand-target interactions is diverse and depends on both the specific derivative and the target protein. For instance, in the context of kinase inhibition, N-benzylbenzamide-based compounds have been identified as allosteric inhibitors, binding to a pocket distinct from the highly conserved ATP-binding site. nih.gov This allosteric binding can induce conformational changes that disrupt the kinase's interaction with its activators. nih.gov

In the case of enzyme targets like tyrosinase, derivatives of N-benzylbenzamide are thought to interact directly with the enzyme's active site. nih.govdoi.org Similarly, when targeting histone deacetylases (HDACs), the benzamide functional group is a key component for activity, suggesting it plays a critical role in binding within the enzyme's active site. nih.gov

For ion channels, such as voltage-gated sodium (NaV) channels, small molecule drugs often bind within the central cavity of the channel's pore. nih.gov These drugs can access this binding site from the intracellular side when the channel is in an open state or potentially through a side opening (fenestration) from the plasma membrane. nih.gov The binding of ligands to these distinct sites—be it allosteric pockets on kinases, active sites of enzymes, or pores of ion channels—underpins the modulatory effects of the benzamide class of compounds.

Enzyme Inhibition Mechanisms by Benzamide Derivatives

Benzamide derivatives have been shown to inhibit a range of enzymes through various mechanisms, contributing to their potential therapeutic applications.

Aurora kinases are a family of enzymes that play a critical role in the regulation of cell division, making them attractive targets for cancer therapy. nih.gov A novel N-benzylbenzamide derivative has been identified as an allosteric inhibitor of Aurora kinase A (AurkA). nih.gov Unlike typical inhibitors that compete with ATP for the active site, this compound binds to an allosteric site known as the "Y-pocket". nih.gov This binding effectively suppresses both the catalytic and non-catalytic functions of AurkA by disrupting the interaction between the kinase and its activator, TPX2. nih.gov The inhibitory activity of a lead compound in this series was found to be comparable to other known allosteric inhibitors. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-benzylbenzamide derivative (6h) | Aurora Kinase A | 6.50 µM | nih.gov |

Histone deacetylases (HDACs) are enzymes that regulate gene expression through the modification of histone proteins; their inhibition is a validated strategy in cancer treatment. nih.gov Certain benzamide derivatives have demonstrated potent HDAC inhibitory activity. nih.govnih.gov For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative of the benzamide CI-994, shows selectivity for Class I HDACs. nih.gov This compound exhibits significant inhibitory effects against HDAC1, HDAC2, and HDAC3. nih.gov The mechanism involves the benzamide moiety interacting with the enzyme's active site, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The inclusion of a benzamide functional group has been highlighted as a feature of some of the most active and least toxic HDAC inhibitors. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 nM | nih.gov |

| HDAC2 | 260.7 nM | nih.gov | |

| HDAC3 | 255.7 nM | nih.gov |

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibition is a primary strategy for addressing skin hyperpigmentation. doi.org N-benzylbenzamide derivatives have been identified as a potent new class of tyrosinase inhibitors. nih.gov These compounds effectively inhibit the oxidation of L-DOPA, a crucial step in the melanin production pathway, catalyzed by mushroom tyrosinase. nih.gov Kinetic studies on related inhibitors suggest a competitive mechanism, where the compound competes with the substrate for binding to the active site of the enzyme. nih.govmdpi.com The structure-activity relationship of these derivatives indicates that substitutions on the benzamide core can significantly influence their inhibitory potency. doi.org

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N-benzylbenzamide derivative (Compound 15) | Mushroom Tyrosinase | 2.2 µM | nih.gov |

Modulation of Ion Channel Activity and Associated Cellular Processes

Beyond enzyme inhibition, benzamide-like structures can modulate the function of ion channels, which are fundamental to signaling in electrically excitable cells.

Voltage-gated sodium (NaV) channels are integral membrane proteins that initiate and propagate action potentials in cells like neurons. frontiersin.orguq.edu.au They are established targets for a wide range of therapeutic drugs, including local anesthetics, anti-epileptics, and anti-arrhythmics. nih.gov These drugs typically act by binding to a receptor site located within the central pore of the channel. nih.gov The binding of small molecule modulators can lead to a use-dependent block, where the inhibition of the channel becomes more pronounced with repeated channel opening, such as during rapid neuronal firing. nih.gov This mechanism involves the drug preferentially binding to the open or inactivated states of the channel over the resting state. nih.gov While specific data on 4-benzyl-N-(2,5-dichlorophenyl)benzamide is not detailed, the general mechanism for small molecule pore blockers provides a framework for how such a compound could modulate NaV channel activity, thereby influencing cellular excitability. nih.govnih.gov

Ligand-Gated Ion Channel Interactions, e.g., GABAergic System

Benzamide derivatives have been investigated for their potential to interact with ligand-gated ion channels, which are crucial for neuronal signaling. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target. While direct studies on this compound are not extensively detailed in the available literature, research on analogous N-benzylamide structures provides insight into potential mechanisms. Certain N-benzylamide derivatives have been shown to interact with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. nih.gov Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. For instance, studies on N-benzyl-4-aminobutanamide derivatives have demonstrated inhibitory potency toward mouse GABA transporters (mGAT1-4), with specific substitutions on the benzyl (B1604629) moiety influencing activity. nih.gov The interaction is typically competitive, with the benzamide derivative binding to the transporter protein, preventing GABA uptake. This line of research suggests that the N-benzylbenzamide scaffold, present in this compound, could serve as a basis for modulating GABAergic neurotransmission.

| Derivative Class | Target | Mechanism of Action | Reference |

| N-Benzyl-4-aminobutanamides | GABA Transporters (mGAT1-4) | Inhibition of GABA reuptake | nih.gov |

| 4-Hydroxybutanamide Derivatives | GABA Transporters (mGATs) | Modulation of inhibitory potency | nih.gov |

Mechanisms of Antimicrobial Action in Benzamide Derivatives

Benzamide derivatives represent a broad class of compounds with significant antimicrobial, antibacterial, and antifungal properties. nanobioletters.com Their mechanisms of action are diverse and target essential cellular processes in pathogens. One of the most well-characterized mechanisms is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.govmdpi.com FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which initiates cytokinesis. nih.govmdpi.com Certain benzamide derivatives, such as PC190723, bind to FtsZ, disrupting its polymerization and GTPase activity, which ultimately blocks cell division and leads to bacterial death. nih.govmdpi.com This makes FtsZ a prime target for developing novel antibiotics against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govgoogle.com

Beyond targeting FtsZ, the antimicrobial activity of benzamides is also attributed to other factors. The general structure of amide derivatives of benzoic acids has been linked to a wide array of pharmacological effects, and their synthesis is a focal point for creating novel antimicrobial agents. nanobioletters.comnih.gov Studies have shown that specific substitutions on the benzamide core can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov For example, certain N-pyrazolyl benzamides have demonstrated strong antibacterial activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. researchgate.net The lipophilicity and electronic properties of the substituents on the benzamide rings play a crucial role in their ability to penetrate bacterial membranes and interact with intracellular targets.

| Benzamide Derivative | Target Organism(s) | Mechanism/Target | Key Findings | Reference |

| PC190723 | Staphylococci (including MRSA) | FtsZ Protein | Inhibits Z-ring formation, blocking cell division. | nih.govmdpi.com |

| 3-Methoxybenzamide Derivatives | M. smegmatis, S. aureus | FtsZ Protein | Fluorine substitution enhances antibacterial activity. | nih.gov |

| N-Pyrazolyl Benzamides | Gram-positive and Gram-negative bacteria | Not specified | Certain derivatives show MIC values as low as 0.5 µg/ml. | researchgate.net |

| General Benzamides | B. subtilis, E. coli | Not specified | Show significant zones of inhibition and low MIC values. | nanobioletters.com |

Mechanisms of Cell Cycle Perturbation and Related Cellular Responses

The antiproliferative activity of many benzamide derivatives is linked to their ability to disrupt the cell cycle and induce apoptosis in cancer cells. nih.gov These compounds can cause cell cycle arrest at various checkpoints, including G0/G1, S, and G2/M phases, preventing cancer cells from proceeding through division. nih.govmdpi.com

The specific phase of arrest can depend on the cell type and the chemical structure of the benzamide derivative. For instance, studies on N-substituted benzamides have shown they can induce a G2/M cell cycle block. nih.gov Other benzimidazole (B57391) derivatives have been found to arrest the cell cycle in the G1 and S phases or the S and G2 phases, depending on the compound. mdpi.com This cell cycle arrest is often mediated by key regulatory proteins. The tumor suppressor protein p53 is a frequent player, which can be upregulated by benzamide treatment, leading to the activation of downstream effectors like p21 that halt the cell cycle. nih.govmdpi.com However, some N-substituted benzamides can induce apoptosis through p53-independent pathways, indicating multiple mechanisms of action. nih.gov

Following cell cycle arrest, benzamide derivatives can trigger apoptosis through the mitochondrial pathway, involving the activation of the caspase cascade. nih.gov Some derivatives achieve their effect by inhibiting specific kinases involved in cell cycle progression, such as Aurora kinase B (AURKB), leading to G2/M phase arrest and subsequent apoptosis. nih.gov

| Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Associated Molecular Events | Reference |

| N-Substituted Benzamides | HL60, 70Z/3 | G2/M Arrest, Apoptosis | Caspase cascade activation, p53 upregulation (in some cases) | nih.gov |

| 3-(6-aminopyridin-3-yl) Benzamides | A549 (Lung Cancer) | G2/M Arrest, Apoptosis | Inhibition of AURKB transcription, p53 signaling | nih.gov |

| Benzimidazole Derivatives | A549, MDA-MB 231, SKOV3 | G1/S or G2/S Arrest | Inhibition of EGFR kinase | mdpi.com |

| Chidamide (a benzamide derivative) | Breast Cancer Cells | G0/G1 Arrest, Apoptosis | Upregulation of p21, activation of p53 | frontiersin.org |

Investigation of Molecular Pathways Related to Anti-inflammatory Activities

Benzamide derivatives have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. nih.govhilarispublisher.com A primary mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-κB, benzamides can suppress the production of TNF-α and other inflammatory mediators, thereby reducing the inflammatory cascade. nih.gov This mechanism has been demonstrated in studies where N-substituted benzamides provided dose-dependent inhibition of TNF-α production. nih.gov

Another significant anti-inflammatory pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.gov COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Certain benzamide and benzoxazole (B165842) derivatives have been identified as potential COX-2 inhibitors, offering a mechanism for their anti-inflammatory effects. researchgate.net Furthermore, some benzimidazole derivatives exert their anti-inflammatory effects by interacting with various receptors, including transient receptor potential vanilloid-1 and cannabinoid receptors. nih.gov

| Derivative Class | Key Molecular Target | Effect | Reference |

| N-Substituted Benzamides (e.g., Metoclopramide) | NF-kappaB | Inhibition of NF-κB, leading to reduced TNF-α production. | nih.gov |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition of COX-2. | nih.gov |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides | COX-1/COX-2 | In vitro inhibitory activity. | researchgate.net |

| N-benzyl-N-methyldecan-1-amine (BMDA) | JNK, p38 MAPK, NF-κΒ | Inhibition of inflammatory signaling pathways. | frontiersin.org |

Inhibition of Photosynthetic Electron Transport (PET) in Plant Systems

A number of N-substituted amide derivatives, including benzamides, are known to act as herbicides by inhibiting photosynthetic electron transport (PET) in plant chloroplasts. nih.govnih.govnih.gov The primary site of action for many of these inhibitors is within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. nih.govmdpi.com These compounds disrupt the normal flow of electrons by binding to the QB binding niche on the D1 protein of the PSII complex. redalyc.org This binding event displaces the native plastoquinone (B1678516) (QB) molecule, effectively blocking the transfer of electrons from the primary quinone acceptor (QA) to QB. redalyc.org

The inhibitory potency of these compounds is strongly correlated with their physicochemical properties, particularly lipophilicity and the electronic characteristics of their substituents. nih.gov Increased lipophilicity generally enhances the ability of the molecule to cross the chloroplast membranes and reach the target site. nih.govnih.gov Additionally, the presence of electron-withdrawing groups on the aromatic rings of the benzamide structure can increase the binding affinity to the D1 protein, thereby enhancing inhibitory activity. nih.govmdpi.com For example, N-benzylsalicylamides with dichloro- and nitro-substitutions have shown PET inhibitory activity comparable to the commercial herbicide Diuron. nih.gov This mechanism suggests that this compound, with its dichlorophenyl group, possesses structural features consistent with PET inhibitors.

| Compound Class | Target Site | Mechanism | Factors Influencing Activity | Reference |

| N-benzylsalicylamides | Photosystem II (PSII), D1 protein | Inhibition of electron transport from QA to QB | Lipophilicity, electronic properties of substituents | nih.gov |

| 3-hydroxynaphthalene-2-carboxanilides | Photosystem II (PSII) | Inhibition of photosynthetic electron transport | Lipophilicity, position of substituents on the anilide ring | nih.gov |

| (Benzamidooxy)acetic acid (Benzadox) | Alanine and aspartate aminotransferase (C4 pathway) | Competitive inhibition, leading to disruption of C4 photosynthesis | Metabolism to (aminooxy)acetic acid | nih.gov |

| 2-benzylaminopyrimidines | Thylakoids | Inhibition of photosynthetic electron transport | Halogen substitutions on the benzylamino group | nih.gov |

Advanced Computational Chemistry Studies on 4 Benzyl N 2,5 Dichlorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.govresearchgate.net By solving the Schrödinger equation within the framework of electron density, DFT can accurately predict a molecule's geometry, electronic structure, and various reactivity parameters. For 4-benzyl-N-(2,5-dichlorophenyl)benzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and compute key electronic properties. sci-hub.se

These calculations would reveal details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's shape. Furthermore, DFT is used to determine the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its chemical behavior. The outputs of these calculations are fundamental for further computational analyses, including the prediction of spectroscopic properties and reactivity. In a study on N-(2,4-Dichlorophenyl)benzamide, DFT calculations were used to predict vibrational frequencies and geometrical parameters, which were then compared with experimental data. orientjchem.org

Table 1: Illustrative Geometrical Parameters from DFT Calculations on Benzamide (B126) Derivatives This table presents example data from DFT calculations on benzamide to illustrate the type of information obtained. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | C-C-C-C (Aromatic Ring) | ~0° |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comwalshmedicalmedia.com This method is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. scialert.netnih.gov The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. mdpi.com

For this compound, docking simulations would be performed against a relevant biological target. The results would provide insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. mdpi.comwalshmedicalmedia.com For example, studies on other benzamide derivatives have used molecular docking to identify potential inhibitors for various enzymes by analyzing their binding energies and interaction patterns with active site residues. scialert.netnih.gov

Table 2: Example of Molecular Docking Results for a Benzamide Derivative with a Target Protein This table illustrates typical data obtained from molecular docking studies. The specific values for this compound would depend on the chosen biological target.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | TYR214, ARG63 |

| Inhibition Constant (Ki) (nM) | 50 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand and its receptor, offering insights that are not available from static docking studies. researchgate.netresearchgate.net

For the this compound-receptor complex, MD simulations would be used to assess the stability of the docked pose and to explore the conformational landscape of the ligand within the binding site. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and can help to identify the most stable binding conformations. researchgate.net The root mean square deviation (RMSD) of the ligand's position over the simulation time is often used to evaluate the stability of the binding. Studies on similar ligand-protein complexes have utilized MD simulations to validate docking results and to gain a deeper understanding of the binding thermodynamics and kinetics. biorxiv.orgnih.gov

Quantum Chemical Investigations of Reaction Mechanisms and Kinetics

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. diva-portal.orgacs.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which allows for the determination of reaction pathways and activation energies. nih.govnih.gov

For this compound, quantum chemical investigations could be used to study its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of different reaction routes can be predicted. For instance, a computational study on the decomposition of benzoylthioureas to benzamides and thiobenzamides used DFT to propose a reaction mechanism. researchgate.net Such studies are crucial for understanding the chemical reactivity and stability of the compound.

Prediction of Vibrational and Electronic Spectroscopic Properties

Computational methods can predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural validation. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. orientjchem.orgmdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-visible spectroscopy. aip.org

For this compound, theoretical vibrational and electronic spectra can be generated. The calculated vibrational modes would be assigned to specific molecular motions, such as stretching and bending of bonds. mdpi.com The predicted UV-visible spectrum would indicate the wavelengths of maximum absorption and the nature of the electronic transitions involved. Studies on N-substituted anilides and other benzamides have shown good agreement between theoretical and experimental spectra, demonstrating the reliability of these computational predictions. afribary.comorientjchem.orgresearchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for a Benzamide Derivative This table provides an example of calculated vibrational frequencies and their assignments. Specific values for this compound would require dedicated calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1680 | C=O stretching |

| δ(N-H) | 1620 | N-H bending |

| ν(C-N) | 1350 | C-N stretching |

Analysis of Intermolecular Interactions via Hirshfeld Surface and Reduced Density Gradient (RDG) Methods

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.govsamsun.edu.tr By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions. nih.gov

For a crystalline form of this compound, Hirshfeld surface analysis would reveal the nature and extent of interactions such as H···H, C···H, and Cl···H contacts, which govern the crystal packing. nih.govresearchgate.net The Reduced Density Gradient (RDG) method is another technique used to visualize weak non-covalent interactions. researchgate.netprotheragen.aichemrxiv.orgresearchgate.net It identifies regions in space where these interactions occur and characterizes them as attractive or repulsive. protheragen.ai

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Dichlorophenyl Derivative This table presents typical quantitative data from Hirshfeld surface analysis. The specific contributions for this compound would depend on its crystal structure.

| Interaction Type | Contribution (%) |

| H···H | 23.4% |

| H···Cl/Cl···H | 19.5% |

| H···C/C···H | 13.5% |

| H···N/N···H | 13.3% |

| C···C | 10.4% |

| H···O/O···H | 5.1% |

Theoretical Exploration of Global Reactivity Descriptors (HOMO/LUMO Energies, Electrostatic Potential Surfaces)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the chemical reactivity and kinetic stability of a molecule. aimspress.comyoutube.com The HOMO-LUMO energy gap is a key indicator: a small gap suggests high chemical reactivity, while a large gap indicates high stability. sci-hub.seresearchgate.net

For this compound, the HOMO and LUMO energy levels and the resulting energy gap would be calculated using DFT. researchgate.netresearchgate.net These values would help in understanding its electron-donating and accepting capabilities. The Molecular Electrostatic Potential (MEP) surface is another important descriptor that visualizes the charge distribution on the molecular surface. nih.govresearchgate.netwuxiapptec.comacs.orgchemrxiv.org The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govwuxiapptec.com

Table 5: Illustrative Global Reactivity Descriptors for a Benzamide Derivative This table shows example values for global reactivity descriptors. Specific values for this compound would be determined through DFT calculations.

| Descriptor | Value (eV) |

| HOMO Energy | -6.72 |

| LUMO Energy | -1.07 |

| HOMO-LUMO Gap | 5.65 |

| Ionization Potential | 6.72 |

| Electron Affinity | 1.07 |

Based on a comprehensive search for scientific literature and data, there are no available advanced computational chemistry studies focusing on the non-linear optical (NLO) properties of the specific compound This compound .

The search results did yield studies on structurally similar but distinct molecules, such as N-(2,4-Dichlorophenyl)benzamide, and other benzamide derivatives. However, none of the retrieved documents provided any specific theoretical or computational assessment of the non-linear optical characteristics for this compound.

Therefore, it is not possible to provide the requested article section with detailed research findings and data tables as this information does not appear to be present in the public domain.

Future Research Directions and Translational Perspectives for Benzamide Chemistry

Design Principles for Next-Generation Benzamide (B126) Analogues

The development of next-generation benzamide analogues from a lead compound like 4-benzyl-N-(2,5-dichlorophenyl)benzamide is guided by established medicinal chemistry principles. Structure-Activity Relationship (SAR) studies are fundamental to this process, aiming to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com For this specific scaffold, design strategies would systematically probe the three key structural components: the 4-benzyl group, the central benzamide core, and the N-(2,5-dichlorophenyl) moiety.

Key design considerations include:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl ring can modulate binding affinity and selectivity. The position of these substituents is also a critical variable.

Alterations to the Dichlorophenyl Ring: The number, position, and nature of halogen substituents on the N-phenyl ring can significantly impact activity. Replacing chlorine with other halogens like bromine or fluorine could lead to different interactions within a biological target's binding pocket, potentially forming halogen bonds that enhance affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The central amide bond could be replaced with bioisosteres to improve metabolic stability or other drug-like properties. Similarly, the phenyl rings could be replaced with other aromatic or heteroaromatic systems to explore new chemical space and patentability.

These design principles are iterative, with each round of synthesis and testing providing crucial data to inform the next design cycle.

Table 1: Design Principles for this compound Analogues

| Structural Component | Modification Strategy | Rationale |

|---|---|---|

| 4-Benzyl Group | Introduction of substituents (e.g., -OCH3, -CF3, -F) at ortho, meta, para positions. | To probe steric and electronic requirements of the binding pocket and improve potency. |

| N-(2,5-dichlorophenyl) Ring | Varying halogen type (F, Br, I) and position. | To alter lipophilicity and explore potential halogen bonding interactions with the target. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govbiomedres.us For the this compound scaffold, these computational tools can be applied at multiple stages.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models from a dataset of synthesized analogues and their biological activities. crimsonpublishers.com These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and reducing wasted resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By learning from the structural features of known active benzamides, these models could propose novel analogues of this compound with potentially improved characteristics.

Toxicity and ADME Prediction: AI tools can predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles early in the discovery process. biomedres.us This allows for the early deselection of compounds likely to fail later in development due to poor pharmacokinetic properties or safety issues.

Table 2: Application of AI/ML in the Development of Benzamide Analogues

| AI/ML Application | Description | Impact on Discovery |

|---|---|---|

| Predictive Modeling (QSAR) | Algorithms like Random Forest or Support Vector Machines predict the biological activity of new analogues based on their chemical structure. biomedres.us | Prioritizes synthesis of the most promising compounds, increasing efficiency. |

| Generative Design | Deep learning models, such as Generative Adversarial Networks (GANs), create novel molecular structures with desired properties. crimsonpublishers.com | Explores new chemical space and generates innovative drug candidates. |

Development of Advanced Methodologies for Preclinical Evaluation (Mechanism-Focused)

Elucidating the precise mechanism of action is critical for the translational success of any new chemical entity. For analogues derived from this compound, mechanism-focused preclinical evaluation relies on sophisticated in vitro and enzymatic assays.

Modern cellular assays go beyond simple viability measurements to provide deep insights into how a compound affects cellular pathways. High-content screening (HCS) can be used to visualize changes in cellular morphology or the localization of specific proteins in response to treatment. Transcriptomic (e.g., RNA-Seq) and proteomic analyses can reveal global changes in gene and protein expression, helping to identify the cellular pathways modulated by the benzamide analogues. These unbiased approaches are invaluable for hypothesis generation regarding the compound's mechanism of action.

The benzamide structure is a known pharmacophore for a variety of enzymes. nih.gov Therefore, a key step in the preclinical evaluation of this compound and its derivatives would be to screen them against a panel of relevant enzymes. For instance, various benzamides have shown activity as inhibitors of kinases, tyrosinase, or acetylcholinesterase. nih.govnih.govresearchgate.net Targeted enzymatic assays are used to determine the potency (e.g., IC₅₀ value) and selectivity of the compounds against specific enzymes, which can confirm a hypothesized target or identify a new one. mdpi.comnih.gov

Exploration of Novel Biological Targets for Benzamide Scaffolds

A significant avenue for future research is the screening of benzamide libraries against novel or underexplored biological targets. nih.gov While benzamides have historically been associated with certain target classes, the vast chemical diversity that can be generated around a scaffold like this compound means it may have utility against new targets. Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, can be a powerful tool in this endeavor. Hits from such screens can then be subjected to target deconvolution studies to identify their molecular target, potentially opening up new therapeutic applications.

Synergistic Approaches with Other Chemical Scaffolds in Hybrid Molecules

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a promising approach for developing multi-target drugs or overcoming drug resistance. mdpi.com The this compound scaffold could serve as one of the core components in a hybrid molecule. For example, it could be linked to another chemical scaffold known to inhibit a complementary biological pathway. Benzamides have been successfully incorporated into hybrid molecules with structures like 1,4-dihydropyridine (B1200194) to create compounds with unique activity profiles. dovepress.com This approach allows for the rational design of molecules with enhanced efficacy or a novel mechanism of action.

Q & A

Q. What are the validated synthetic protocols for 4-benzyl-N-(2,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling benzyl-substituted benzoyl chloride with 2,5-dichloroaniline under controlled pH and temperature. Key steps include:

- Amide bond formation : Use anhydrous conditions with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) ensures high purity (>95%).

- Optimization : Monitor reaction progress via TLC and adjust reflux time (4–8 hours) to maximize yield. Kinetic studies under varying temperatures (25–80°C) can identify optimal conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR resolve substituent positions (e.g., benzyl vs. dichlorophenyl groups). For example, aromatic protons in the 2,5-dichlorophenyl ring appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 385.04) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles (e.g., C=O bond: 1.221 Å) and validates hydrogen-bonding networks .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Anti-inflammatory models : Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA .

- In vivo studies : Administer in rodent models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses, dissolved in 5% DMSO/18% Tween 80 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Comparative meta-analysis : Normalize data using standardized protocols (e.g., fixed cell lines, identical incubation times) to minimize variability .

- Mechanistic validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like SIRT2, correlating computational results with experimental IC values .

- Dose-response curves : Use Hill slopes to differentiate between specific target engagement vs. off-target effects .

Q. What crystallographic strategies address discrepancies in reported dihedral angles or hydrogen-bonding patterns?

- Refinement protocols : Employ SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen bonds (e.g., N–H⋯O, 2.8–3.0 Å) using OLEX2 visualization .

- Twinned data handling : Use TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Comparative analysis : Overlay structures with analogs (e.g., N-(3,5-dichlorophenyl)benzamide) to identify substituent-induced torsional deviations (>10° differences in benzyl/aniline ring angles) .

Q. How do substituent positions (e.g., 2,5-dichloro vs. 3,5-dichloro) influence pharmacological activity?

- Structure-activity relationship (SAR) : Synthesize analogs and compare logP (e.g., 5.21 vs. 4.98) to assess lipophilicity’s role in membrane permeability .

- Crystallographic SAR : Correlate dihedral angles (e.g., 58.3° in 2,5-dichloro vs. 45.2° in 3,5-dichloro derivatives) with steric hindrance at target sites .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical substituent interactions (e.g., chloro groups enhancing hydrophobic contacts) .

Q. What methodologies mitigate challenges in synthesizing derivatives with bulky substituents?

- Synthon design : Prioritize sterically protected intermediates (e.g., tert-butyl esters) to reduce side reactions during benzylation .

- Microwave-assisted synthesis : Reduce reaction times (30–60 minutes vs. 8 hours) and improve yields (>20%) for thermally sensitive intermediates .

- Computational prediction : Apply DFT calculations (Gaussian 09) to predict reaction feasibility and transition-state energies for complex substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.